molecular formula C34H58N6O9 B6357473 Maleimido-mono-amide-DOTA-tris (t-Bu ester) CAS No. 1613382-10-7

Maleimido-mono-amide-DOTA-tris (t-Bu ester)

Cat. No. B6357473
CAS RN: 1613382-10-7
M. Wt: 694.9 g/mol
InChI Key: AWBZYCMDPJWQKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Maleimido-mono-amide-DOTA-tris (t-Bu ester) is a bifunctional chelator. It consists of three functional groups: a cyclic compound known as 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA), an amide group, and a maleimide group . It is a white or grayish-white powder with a molecular weight of 1034.27g/mol .


Synthesis Analysis

The synthesis of Maleimido-mono-amide-DOTA-tris (t-Bu ester) includes three main steps: (i) the synthesis of DOTA-tris (t-Bu ester), (ii) the introduction of the amide group, and (iii) the connection of the maleimide group . An efficient and cost-effective synthesis of DOTA-functionalized tumor-targeting peptides for PET imaging of cancer has been reported .


Molecular Structure Analysis

The chemical formula of Maleimido-mono-amide-DOTA-tris (t-Bu ester) is C₃₄H₅₈N₆O₉·HPF₆ . The structure of the compound includes a cyclic compound known as 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA), an amide group, and a maleimide group .


Chemical Reactions Analysis

The free carboxyl group of the reagent can be easily activated using uronium or phosphonium coupling reagents, enabling it to be attached to peptide amino groups . Removal of the t-butyl ester groups from the DOTA occurs during the course of the TFA-mediated cleavage reaction .


Physical And Chemical Properties Analysis

Maleimido-mono-amide-DOTA-tris (t-Bu ester) is a white or grayish-white powder . It has a molecular weight of 840.8 .

Scientific Research Applications

Tribofragmentation and Antiwear Behavior

Research into the tribofragmentation behavior of organic phosphorus compounds, including esters and amides, reveals their significance as antiwear and extreme-pressure additives. This suggests that compounds with similar functional groups could be explored for their physico-chemical and tribological properties, potentially including Maleimido-mono-amide-DOTA-tris (t-Bu ester) for high-temperature performance applications (Schumacher & Zinke, 1997).

Renewable Feedstock for Nitrogen-Containing Derivatives

The use of soybean oil as a renewable feedstock to produce nitrogen-containing materials such as amines and amides illustrates the potential for similarly structured compounds in producing novel compounds, surfactants, and polymers. This underscores the relevance of exploring the chemical reactions and applications of Maleimido-mono-amide-DOTA-tris (t-Bu ester) in creating biologically active compounds or materials with industrial relevance (Biswas et al., 2008).

Heterocyclic Systems Building

The recyclization of N-substituted maleimides, including their reactions with various nucleophiles, is crucial for building biologically active compounds with pharmacological activities. This points to the importance of compounds like Maleimido-mono-amide-DOTA-tris (t-Bu ester) in organic synthesis, potentially offering a pathway to designing new drugs or materials with specific biological activities (Vandyshev & Shikhaliev, 2022).

Safety and Hazards

The compound should be stored at -20°C, away from light and moisture .

Future Directions

Maleimido-mono-amide-DOTA-tris (t-Bu ester) can be used in the synthesis of polymer materials such as biosensors . It also has potential applications in the development of DOTA-linked molecular imaging and therapy agents for clinical translation .

properties

IUPAC Name

tert-butyl 2-[4-[2-[2-(2,5-dioxopyrrol-1-yl)ethylamino]-2-oxoethyl]-7,10-bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H58N6O9/c1-32(2,3)47-29(44)23-37-16-14-36(22-26(41)35-12-13-40-27(42)10-11-28(40)43)15-17-38(24-30(45)48-33(4,5)6)19-21-39(20-18-37)25-31(46)49-34(7,8)9/h10-11H,12-25H2,1-9H3,(H,35,41)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWBZYCMDPJWQKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CN1CCN(CCN(CCN(CC1)CC(=O)OC(C)(C)C)CC(=O)OC(C)(C)C)CC(=O)NCCN2C(=O)C=CC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H58N6O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

694.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.